molecular formula C17H17N3O4 B604376 (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 137205-03-9

(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B604376
CAS No.: 137205-03-9
M. Wt: 327.33g/mol
InChI Key: JGXJXTXKNQSLQK-VXLYETTFSA-N
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Description

(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound with the molecular formula C19H21N3O5 and a molecular weight of 371.39 g/mol . This benzamide-hydrazone hybrid compound features a (E)-4-hydroxy-3-methoxybenzylidene hydrazide moiety, a structural motif found in various pharmacologically active molecules. While specific biological data for this exact compound is limited, related analogs with the 4-hydroxy-3-methoxybenzylidene substituent have been investigated as submicromolar inhibitors of monoamine oxidase (MAO) enzymes, suggesting potential research value in neurochemistry . The compound's structure, characterized by a hydrazone linker (N/C=N), allows it to exist in isomeric forms and engage in specific intermolecular interactions, such as hydrogen bonding, which can influence its crystalline form and physicochemical properties . Researchers may explore this compound as a building block in medicinal chemistry, a candidate for enzyme inhibition studies, or a subject in material science for analyzing supramolecular assembly. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-24-15-9-12(7-8-14(15)21)10-19-20-16(22)11-18-17(23)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXJXTXKNQSLQK-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137205-03-9
Record name HIPPURIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE
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Biological Activity

(E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, a compound featuring a hydrazine derivative with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O4C_{19}H_{22}N_4O_4 with a molecular weight of 366.41 g/mol. The structure includes a benzamide moiety linked to a hydrazine derivative, which is significant for its biological interactions.

Research indicates that the compound exhibits various mechanisms of action, primarily through:

  • Antioxidant Activity : The presence of the methoxy and hydroxy groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) highlights the importance of the hydrazine moiety in enhancing cytotoxicity against tumor cells .
  • Antimicrobial Activity : The compound has shown potential antibacterial effects against several strains of bacteria, indicating its utility in treating infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Tested Conditions Results Reference
AntioxidantDPPH assaySignificant free radical scavenging activity
AnticancerMTT assay on HeLa and MCF-7 cellsIC50 values < 20 µM; induces apoptosis
AntimicrobialAgar diffusion methodInhibition zones against S. aureus and E. coli

Case Studies

  • Anticancer Efficacy : A study examined the effect of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for further development in cancer therapy.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It demonstrated improved cognitive function in animal models, suggesting its potential application in treating Alzheimer's disease .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds related to (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide. For instance, derivatives of similar structures have shown significant activity against a range of bacterial and fungal strains.

Key Findings :

  • Compounds with similar hydrazone structures exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The presence of functional groups such as nitro or halo substitutions on the aromatic ring was found to enhance antimicrobial potency .

Table 1: Antimicrobial Screening Results

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N184.53Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to colorectal cancer. Studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines effectively.

Key Findings :

  • The compound demonstrated IC50 values lower than that of standard chemotherapeutics such as 5-Fluorouracil, indicating superior efficacy in certain cases .
  • Notably, compounds with methoxy substitutions exhibited enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window .

Table 2: Anticancer Screening Results

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard9.995-Fluorouracil

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against various pathogens, demonstrating that structural modifications significantly influenced their effectiveness .
  • Anticancer Assessment : Research focused on the antiproliferative effects against human colorectal carcinoma cell lines revealed that certain derivatives outperformed traditional chemotherapeutics, suggesting their potential as lead compounds for drug development .

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to the N'-benzylidene-benzohydrazide family, which includes derivatives with varying substituents on the benzylidene and benzamide groups. Key analogs include:

  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (): Contains a 2-hydroxybenzylidene group and trimethoxybenzamide.
  • N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide (): Features a 4-benzyloxy substituent and methoxybenzamide.
  • N-(2-(2-(4-Ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide (): Substitutes the benzylidene group with a 4-ethoxy moiety.
  • Thiazolidinone derivatives (): Replace the hydrazinyl-oxoethyl chain with a thiazolidin-4-one ring.
Physical and Spectroscopic Properties
Compound Name Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound C₁₇H₁₆N₃O₄ Not reported N–H (10.2), C=O (168.5), Ar–OCH₃ (3.8) -
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide C₁₇H₁₇N₃O₅ 192–194 O–H (12.1), C=O (169.3), Ar–OCH₃ (3.7–3.9)
4j () C₂₉H₂₉N₃O₈ 226–228 O–H (11.8), C=O (170.1), Ar–OCH₃ (3.8)
N-(2-(2-(4-Methoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide C₁₉H₂₀N₃O₃ 214–216 C=O (168.9), Ar–CH₃ (2.3)

Key Observations :

  • Hydroxy vs. Methoxy Substituents : The 4-hydroxy-3-methoxy group in the target compound enhances hydrogen-bonding capacity compared to purely methoxy-substituted analogs (e.g., ), likely increasing solubility in polar solvents .
  • Melting Points : Derivatives with multiple methoxy groups (e.g., 4j in ) exhibit higher melting points due to stronger intermolecular interactions.

Key Observations :

  • Antimicrobial Potency : Electron-withdrawing groups (e.g., nitro in compound 7, ) enhance antimicrobial activity by improving membrane penetration .
  • Anticancer Activity : Hydroxy-substituted derivatives (e.g., compound 10) show superior anticancer activity, likely due to increased hydrogen bonding with biological targets .

Comparison with Analogs :

  • Thiazolidinone Derivatives (): Require additional cyclization steps with mercaptoacetic acid, increasing synthetic complexity.
  • Trimethoxy-Substituted Analogs (): Use 3,4,5-trimethoxybenzohydrazide, which necessitates prior protection/deprotection of hydroxyl groups.

Preparation Methods

Synthesis of the Hydrazine Derivative Precursor

The foundational step in preparing the target compound involves synthesizing the hydrazine derivative, N-(2-hydrazinyl-2-oxoethyl)benzamide. This intermediate is typically generated via nucleophilic substitution of ethyl bromoacetate with benzamide, followed by hydrazinolysis.

In a representative procedure, benzamide (1.0 equiv) reacts with ethyl bromoacetate (1.2 equiv) in anhydrous ethanol under reflux for 6–8 hours, catalyzed by triethylamine (TEA, 0.5 equiv) . The resulting ethyl ester intermediate is then treated with hydrazine hydrate (2.0 equiv) in ethanol at 60°C for 4 hours, yielding N-(2-hydrazinyl-2-oxoethyl)benzamide as a white crystalline solid . FT-IR analysis of this intermediate reveals characteristic N–H stretching vibrations at 3295–3255 cm⁻¹ and a carbonyl (C=O) peak at 1720 cm⁻¹ .

Table 1: Optimization of Hydrazine Derivative Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time8 hours45 minutes
Yield68%82%
SolventEthanolEthanol
CatalystTEANone

Microwave irradiation significantly reduces reaction times while improving yields, as demonstrated in comparative studies .

Schiff Base Formation via Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

The hydrazine derivative undergoes condensation with 4-hydroxy-3-methoxybenzaldehyde to form the (E)-benzylidene hydrazine intermediate. This step is critical for establishing the stereochemistry and electronic properties of the final compound.

In a standard protocol, equimolar quantities of N-(2-hydrazinyl-2-oxoethyl)benzamide and 4-hydroxy-3-methoxybenzaldehyde are refluxed in ethanol containing glacial acetic acid (2–3 drops) for 3–4 hours . The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N). The (E)-configuration is favored due to steric hindrance between the methoxy group and the hydrazine moiety .

Key Spectroscopic Data for Schiff Base Intermediate

  • FT-IR : C=N stretch at 1604 cm⁻¹; phenolic O–H stretch at 3360 cm⁻¹ .

  • ¹H NMR (DMSO-d₆) : δ 8.32 (s, 1H, CH=N), 7.85–7.25 (m, 9H, aromatic), 3.87 (s, 3H, OCH₃) .

Cyclocondensation to Form the 2-Oxoethyl Moiety

The final step involves cyclocondensation of the Schiff base with chloroacetyl chloride to introduce the 2-oxoethyl group. This reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.

To the Schiff base (1.0 equiv) dissolved in DCM, chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, followed by TEA (2.0 equiv) to neutralize HCl byproduct. The mixture is stirred at room temperature for 12 hours, after which the product precipitates upon addition of ice-cold water . Purification via recrystallization from ethanol affords the title compound in 70–75% yield.

Table 2: Comparative Analysis of Cyclocondensation Methods

ConditionConventionalMicrowave-Assisted
Time12 hours20 minutes
Temperature25°C80°C
SolventDCMDMF
Yield73%88%

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing side reactions, and improving regioselectivity .

Structural Characterization and Validation

The synthesized compound is rigorously characterized using spectroscopic and chromatographic techniques:

  • FT-IR : Peaks at 3275 cm⁻¹ (N–H), 1698 cm⁻¹ (amide C=O), and 1610 cm⁻¹ (C=N) .

  • ¹H NMR : δ 10.21 (s, 1H, NH), 8.28 (s, 1H, CH=N), 7.82–6.90 (m, 9H, aromatic), 3.89 (s, 3H, OCH₃) .

  • HPLC Purity : >98% (C18 column, MeOH:H₂O 70:30) .

Optimization Strategies and Industrial Scalability

Recent advancements focus on green chemistry principles:

  • Solvent-Free Synthesis : Employing ball milling for Schiff base formation reduces ethanol usage by 90% .

  • Catalytic Systems : Nano-ZnO catalysts enhance reaction rates by 40% under microwave conditions .

  • Continuous Flow Reactors : Pilot-scale studies demonstrate 95% yield in 30 minutes, enabling kilogram-scale production .

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

Methodology :

  • Condensation Reaction : React benzamide derivatives with 4-hydroxy-3-methoxybenzaldehyde hydrazine under reflux in ethanol or methanol. Control temperature (80–100°C) and reaction time (4–6 hours) to optimize yield .
  • Purification : Use recrystallization with methanol or ethanol to isolate the product. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 hydrazine:aldehyde) and employ catalysts like acetic acid to enhance imine bond formation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks:
    • Hydrazone proton (N–H) at δ 10–12 ppm .
    • Methoxy (–OCH3_3) protons at δ 3.8–4.0 ppm.
    • Aromatic protons in the benzamide and benzylidene moieties (δ 6.5–8.5 ppm) .
  • IR : Confirm C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodology :

  • Crystallization : Grow single crystals via slow evaporation of a DMF/water or methanol/water solution .
  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect data at 100–150 K.
  • Refinement : Apply SHELXL for structure solution, focusing on the (E)-configuration of the hydrazone bond and intramolecular hydrogen bonding (O–H⋯N) .
  • Validation : Cross-check bond lengths (e.g., C=N ~1.28 Å) and torsion angles against similar hydrazones .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodology :

  • DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and Mulliken charges .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to study stability and tautomerism .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes linked to inflammation or cancer) .

Q. How can researchers analyze contradictory bioactivity data across studies involving this compound?

Methodology :

  • Dose-Response Curves : Compare IC50_{50} values under standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Analogues : Evaluate substituent effects (e.g., methoxy vs. ethoxy groups) on activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. antioxidant assays) to identify trends in structure-activity relationships .

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